Methyl 4-chloro-2,3-difluorobenzoate

描述

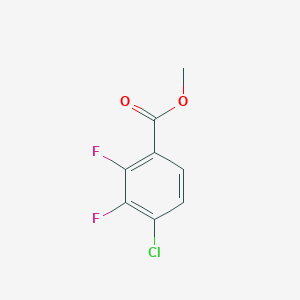

Methyl 4-chloro-2,3-difluorobenzoate (C₈H₅ClF₂O₂) is a halogenated aromatic ester characterized by a benzoate backbone substituted with chlorine at the para position (C4) and fluorine atoms at the ortho and meta positions (C2 and C3). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and advanced materials. Its structural features—specifically the electron-withdrawing halogen substituents—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecules .

属性

IUPAC Name |

methyl 4-chloro-2,3-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPFZWHSCSDSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673204 | |

| Record name | Methyl 4-chloro-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214334-98-1 | |

| Record name | Methyl 4-chloro-2,3-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214334-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2,3-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Synthetic Applications

Methyl 4-chloro-2,3-difluorobenzoate is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique chemical structure allows for the introduction of fluorine atoms, which can enhance biological activity.

Pharmaceutical Synthesis

The compound has been employed to synthesize novel antimicrobial agents and other therapeutic compounds. For instance, it serves as a precursor for synthesizing 3-quinolinecarboxylic acid derivatives, which have shown promising activity against bacterial infections .

Agrochemical Development

In agriculture, this compound can be used to develop herbicides that target specific weed species while minimizing damage to crops. The fluorine substitution is known to improve the herbicidal properties of benzoate derivatives.

Case Study 1: Antimicrobial Drug Development

A study highlighted the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid using this compound as a key intermediate. This compound exhibited significant antimicrobial activity against various pathogens, demonstrating the potential of fluorinated benzoates in drug design .

Case Study 2: Herbicide Formulation

Research into the formulation of selective herbicides has shown that this compound can effectively inhibit the growth of certain broadleaf weeds while being less harmful to cereal crops. This selectivity is attributed to the compound's ability to interfere with specific metabolic pathways in target plants .

Safety and Handling Considerations

This compound poses certain hazards; it may cause skin and eye irritation upon contact. Laboratory safety protocols should be followed, including the use of gloves and protective eyewear when handling this compound.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section compares Methyl 4-chloro-2,3-difluorobenzoate with structurally analogous halogenated benzoate esters and related derivatives, focusing on synthesis, physicochemical properties, and applications.

Methyl 4-bromo-2,3-difluorobenzoate (C₈H₅BrF₂O₂)

- Structural Differences : Bromine replaces chlorine at the para position.

- Synthesis : Prepared via bromination of methyl 2,3-difluorobenzoate or direct esterification of 4-bromo-2,3-difluorobenzoic acid.

- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability compared to chlorine.

Key Data :

Property This compound Methyl 4-bromo-2,3-difluorobenzoate Molecular Weight (g/mol) 226.58 271.03 Boiling Point (°C) ~245–250 (estimated) ~260–265 (estimated) Reactivity Moderate in SNAr reactions High in Pd-catalyzed couplings

Methyl 4-chloro-2,3,5-trifluorobenzoate (C₈H₄ClF₃O₂)

- Structural Differences : Additional fluorine at C3.

- Synthesis : Derived from methyl 2,3,4,5-tetrafluorobenzoate via selective Sandmeyer reaction to introduce chlorine at C4 .

- Applications : Intermediate for herbicides (e.g., analogues of triflusulfuron-methyl) due to enhanced electronegativity from trifluorination .

Key Data :

Property This compound Methyl 4-chloro-2,3,5-trifluorobenzoate Molecular Weight (g/mol) 226.58 244.57 LogP (lipophilicity) ~2.1 (estimated) ~2.5 (estimated) Stability Stable under acidic conditions Prone to hydrolysis at high pH

25C-NBOMe (C₁₈H₂₁ClNO₃)

- Applications: A potent psychedelic drug targeting serotonin receptors (5-HT2A agonism), contrasting sharply with the non-psychoactive industrial use of this compound .

- Toxicity : Linked to fatal overdoses (e.g., seizures, hyperthermia), whereas this compound exhibits low acute toxicity in standard assays .

准备方法

Starting from Halogenated Benzoic Acids

A common approach involves starting with 4-chloro-2,3-difluorobenzoic acid or its close analogues, followed by esterification to form the methyl ester.

Esterification : The benzoic acid is reacted with methanol in the presence of acid catalysts (e.g., sulfuric acid or oxalyl chloride followed by methanol) to yield methyl 4-chloro-2,3-difluorobenzoate. This method typically provides good yields (above 80%) under mild heating conditions.

Example Reaction Conditions : React 4-chloro-2,3-difluorobenzoic acid with oxalyl chloride and a catalytic amount of DMF to form the acid chloride intermediate. Then, treat with methanol to produce the methyl ester.

Multi-Step Synthesis from Halogenated Benzene Derivatives

A more elaborate synthetic route involves:

Nitration of 3-chloro-2,4-difluorobenzoic acid derivatives to introduce a nitro group, despite the electron-withdrawing effect of fluorine and carboxyl groups which slow the reaction. This requires high temperature and excess concentrated nitric acid for effective conversion, achieving yields around 94%.

Esterification of the nitrobenzoic acid intermediate to the corresponding ethyl or methyl ester, with yields reported around 86%.

Reduction of the Nitro Group to an amino group via catalytic hydrogenation (e.g., Pd/C catalyst), yielding the amino ester in excellent yields (~97%).

Diazotization and Hydrolysis : The amino group is converted to a diazonium salt, which upon hydrolysis gives the hydroxy derivative or can be further transformed to the target this compound compound with yields around 90%.

This sequence is supported by spectroscopic characterization (IR, ^1H NMR, ^13C NMR, MS) confirming the structure of intermediates and final products.

Organometallic Carbonylation Route

Another method involves halogen-lithium exchange followed by carboxylation:

Halogen-Lithium Exchange : Starting from 3-methyl-2,4-difluorobromobenzene, treatment with butyllithium at low temperatures (-65°C) generates the aryllithium intermediate.

Carboxylation : Bubbling carbon dioxide through the aryllithium solution leads to the formation of the corresponding benzoic acid after acidic workup.

Subsequent Esterification : The benzoic acid is then esterified to the methyl ester via standard methods.

This approach allows precise introduction of the carboxyl group and halogen substituents with control over regioselectivity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nitration step in the multi-step synthesis is notably slow and requires careful control of temperature and reagent excess due to the deactivating effect of fluorine and carboxyl groups on the aromatic ring.

Catalytic hydrogenation with Pd/C is highly effective for reducing nitro groups in these fluorinated aromatic systems, providing excellent yields and clean conversion to amino esters.

Organolithium intermediates formed at very low temperatures (-65°C) allow for regioselective carboxylation with carbon dioxide, a critical step for synthesizing benzoic acid derivatives with defined substitution patterns.

Esterification via acid chlorides formed with oxalyl chloride and catalytic DMF is a reliable and widely used method to obtain high-purity methyl esters from benzoic acids.

Spectroscopic methods including IR, ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the identity and purity of intermediates and final products throughout these synthetic sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。